molecular formula C6H10OS B15096631 s-But-3-en-1-yl ethanethioate CAS No. 6633-85-8

s-But-3-en-1-yl ethanethioate

Cat. No.: B15096631
CAS No.: 6633-85-8
M. Wt: 130.21 g/mol
InChI Key: ZKFBKOWREUCLCT-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-3-buten-1-yl ester is an organic compound with the molecular formula C6H10OS. It is known for its unique structure, which includes a thioester functional group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethioic acid, S-3-buten-1-yl ester can be synthesized through several methods. One common method involves the reaction of ethanethioic acid with 3-buten-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:

Ethanethioic acid+3-buten-1-olEthanethioic acid, S-3-buten-1-yl ester\text{Ethanethioic acid} + \text{3-buten-1-ol} \rightarrow \text{Ethanethioic acid, S-3-buten-1-yl ester} Ethanethioic acid+3-buten-1-ol→Ethanethioic acid, S-3-buten-1-yl ester

Industrial Production Methods

In industrial settings, the production of ethanethioic acid, S-3-buten-1-yl ester often involves continuous flow reactors to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-3-buten-1-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethanethioic acid, S-3-buten-1-yl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-3-buten-1-yl ester involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of various products. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, S-butyl ester
  • Ethanethioic acid, S-ethyl ester
  • Ethanethioic acid, S-propyl ester

Uniqueness

Ethanethioic acid, S-3-buten-1-yl ester is unique due to the presence of the 3-buten-1-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where the butenyl group is required.

Properties

CAS No.

6633-85-8

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

S-but-3-enyl ethanethioate

InChI

InChI=1S/C6H10OS/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3

InChI Key

ZKFBKOWREUCLCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC=C

Origin of Product

United States

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